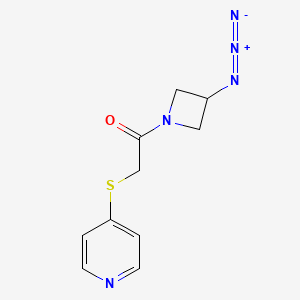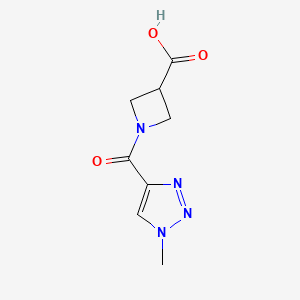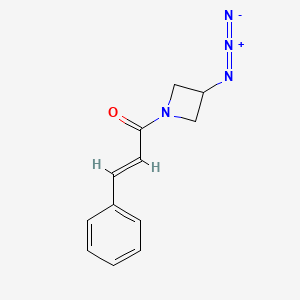![molecular formula C10H18N2O2 B1476242 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one CAS No. 2097946-01-3](/img/structure/B1476242.png)
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical behavior, such as its acidity or basicity .Applications De Recherche Scientifique
Synthesis and Characterization of Complex Molecules
Research on compounds with similar structural motifs to 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one often focuses on the synthesis and characterization of complex molecules. For instance, the synthesis of novel pentadentate amine/imine ligands containing hexahydropyrimidine cores showcases the intricate chemical manipulations possible with nitrogen-containing heterocycles (Schmidt, Wiedemann, & Grohmann, 2011). These ligands form the basis for developing metal complexes with potential applications in catalysis and material science.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural features of compounds like 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one can be instrumental in the design of new therapeutic agents. The study of rhenium tricarbonyl core complexes of thymidine and uridine derivatives highlights the relevance of heterocyclic compounds in developing radiopharmaceuticals and imaging agents (Wei, Babich, Eckelman, & Zubieta, 2005). These complexes could provide insights into the biological roles of nucleosides and their synthetic analogs, including compounds with structures similar to 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one.
Material Science and Coordination Chemistry
The exploration of coordination compounds and their applications in material science also benefits from research on molecules with comparable structures. For example, first-row transition metal complexes of novel pentadentate ligands demonstrate the versatility of pyridine and pyrimidine derivatives in forming stable, functional materials with potential applications in electronic and photonic devices (Schmidt, Wiedemann, & Grohmann, 2011). Such studies underscore the significance of heterocyclic chemistry in developing new materials with enhanced properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
This involves considering potential future research directions. For example, if the compound has medicinal properties, future research might involve conducting clinical trials. If the compound has interesting chemical properties, future research might involve exploring these properties in more detail .
Propriétés
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(11)10(13)12-3-2-8-5-14-6-9(8)4-12/h7-9H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRFOLMFWADTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2COCC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















